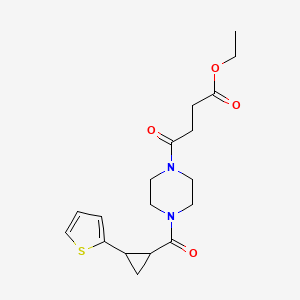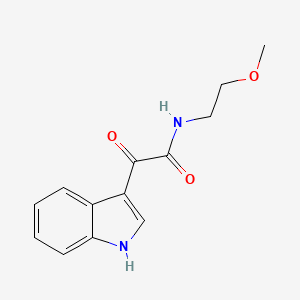![molecular formula C10H13N3OS B2685763 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034553-04-1](/img/structure/B2685763.png)
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[2.2.1]heptane), a sulfur atom (2-thia), a pyrazole ring (1-methyl-1H-pyrazol-5-yl), and a methanone functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic structure, the introduction of the sulfur atom, and the attachment of the pyrazole ring and methanone group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bicyclic structure would likely contribute to the rigidity of the molecule, while the sulfur atom, pyrazole ring, and methanone group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a sulfur atom could potentially influence its reactivity and polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Screening
A series of novel compounds, including thiazolyl pyrazole and benzoxazole derivatives, were synthesized and characterized for their antibacterial activities. These compounds exhibit potential as antibacterial agents, showcasing the utility of the bicyclic scaffold in developing new antimicrobials (Landage, Thube, & Karale, 2019).
Ring Closure Reactions
Research into bicyclic proline ester enantiomers has led to the preparation of various hydantoines and thiohydantoines through acidic ring closure. This work demonstrates the compound's versatility in creating different bicyclic structures with potential biological activity (Palkó et al., 2009).
Synthesis of Bicyclic Tetrahydrofuran-fused β-lactams
This compound serves as a precursor for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, leading to methyl cis-3-aminotetrahydrofuran-2-carboxylates. This method provides a new pathway for creating bicyclic β-lactams, which are important in drug design (Mollet, D’hooghe, & Kimpe, 2012).
Anticancer and Antimicrobial Evaluation
Derivatives of the bicyclic scaffold have been evaluated for their anticancer and antimicrobial properties. This research indicates the potential of such compounds in therapeutic applications, offering a foundation for further development of anticancer and antimicrobial agents (Gouhar & Raafat, 2015).
Molecular Docking Study
A study on 1,3-oxazole clubbed pyridyl-pyrazolines revealed these compounds' anticancer and antimicrobial activities. Molecular docking analyses suggest these derivatives as promising candidates for overcoming microbial resistance to drugs, highlighting the compound's application in designing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Wirkmechanismus
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. Such studies could provide valuable insights into the properties and potential applications of this complex molecule .
Eigenschaften
IUPAC Name |
(2-methylpyrazol-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-12-9(2-3-11-12)10(14)13-5-8-4-7(13)6-15-8/h2-3,7-8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKKYCIAZKROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
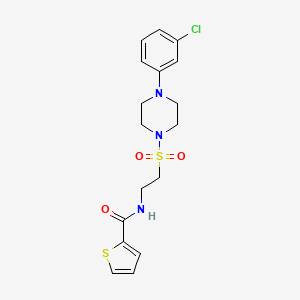
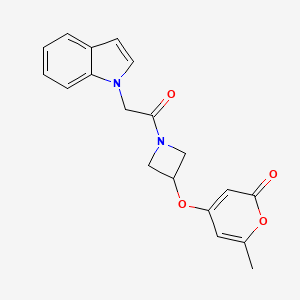
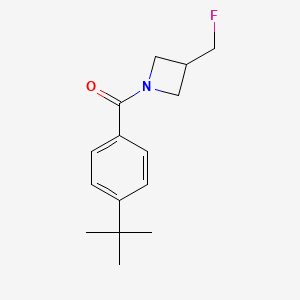
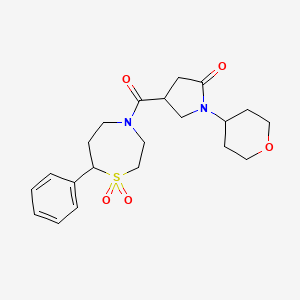

![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)
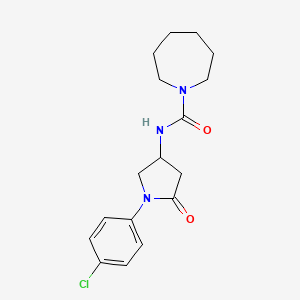
![1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2685693.png)
![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)


![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)
